(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10155 is a small molecular compound known for its potent antimalarial activity. It is a peptidomimetic inhibitor that targets plasmepsins, which are enzymes involved in the hemoglobin degradation pathway of the malaria parasite, Plasmodium falciparum . This compound has shown significant promise in combating malaria, especially in strains resistant to conventional treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KNI-10155 involves multiple steps, starting with the preparation of the core peptidomimetic structure. The process typically includes:
Peptide Coupling: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to couple amino acids.
Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) are used to protect functional groups during intermediate steps, followed by deprotection using trifluoroacetic acid (TFA).
Final Coupling: The final coupling step involves attaching the side chains that enhance the compound’s activity.
Industrial Production Methods: Industrial production of KNI-10155 would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for scalability, including the use of continuous flow reactors for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: KNI-10155 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide (DMF) at 60°C.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
KNI-10155 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptidomimetic inhibitors and their interactions with enzymes.
Biology: Investigated for its role in inhibiting plasmepsins, crucial for the survival of malaria parasites.
Medicine: Potential therapeutic agent for treating malaria, especially drug-resistant strains.
Industry: Could be used in the development of new antimalarial drugs and in research focused on enzyme inhibition
Mechanism of Action
KNI-10155 exerts its effects by inhibiting plasmepsins, which are aspartic proteases involved in the degradation of hemoglobin within the malaria parasite. The compound binds to the active site of the enzyme, preventing it from cleaving hemoglobin. This inhibition disrupts the parasite’s ability to obtain essential nutrients, leading to its death . The molecular targets include plasmepsin II and plasmepsin IV, and the pathways involved are those related to hemoglobin catabolism .
Comparison with Similar Compounds
KNI-10006: Another potent plasmepsin inhibitor with a similar peptidomimetic structure.
KNI-10283: An alkylamino derivative with enhanced antimalarial activity.
KNI-10538: Another derivative with significant improvements in potency.
Comparison: KNI-10155 is unique due to its specific side chain modifications that enhance its binding affinity and inhibitory potency against plasmepsins. Compared to KNI-10006, KNI-10155 has improved pharmacokinetic properties and greater efficacy in inhibiting multiple plasmepsins simultaneously .
Properties
Molecular Formula |
C35H41N3O7S |
---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(4-hydroxy-2,6-dimethylphenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H41N3O7S/c1-20-14-24(39)15-21(2)31(20)45-18-28(41)36-26(16-22-10-6-5-7-11-22)30(42)34(44)38-19-46-35(3,4)32(38)33(43)37-29-25-13-9-8-12-23(25)17-27(29)40/h5-15,26-27,29-30,32,39-40,42H,16-19H2,1-4H3,(H,36,41)(H,37,43)/t26-,27+,29-,30-,32+/m0/s1 |
InChI Key |
RFANRLZGSPNNFF-RIQJEONASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.